Cas no 18500-83-9 (Ethyl 8-naphthol-1-carboxylate)
Ethyl 8-naphthol-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 8-naphthol-1-carboxylate
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- Inchi: 1S/C13H12O3/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8,14H,2H2,1H3
- InChI Key: ZZFZDSIUVDXEHJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=C2C=CC=C(C2=1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- XLogP3: 3
- Topological Polar Surface Area: 46.5
Ethyl 8-naphthol-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003261-250mg |
Ethyl 8-naphthol-1-carboxylate |
18500-83-9 | 98% | 250mg |
$700.40 | 2023-09-02 | |
| Alichem | A219003261-500mg |
Ethyl 8-naphthol-1-carboxylate |
18500-83-9 | 98% | 500mg |
$1038.80 | 2023-09-02 | |
| Alichem | A219003261-1g |
Ethyl 8-naphthol-1-carboxylate |
18500-83-9 | 98% | 1g |
$1769.25 | 2023-09-02 |
Ethyl 8-naphthol-1-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 8-naphthol-1-carboxylate
Ethyl 8-naphthol-1-carboxylate (CAS No. 18500-83-9): An Overview of Its Properties and Applications
Ethyl 8-naphthol-1-carboxylate (CAS No. 18500-83-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as ethyl 1-(8-hydroxynaphthalen-1-yl)carboxylate, is characterized by its unique molecular structure, which combines a naphthol moiety with an ester functional group. This combination endows the compound with a range of interesting properties and potential applications.
The molecular formula of ethyl 8-naphthol-1-carboxylate is C14H12O3, and its molecular weight is approximately 228.24 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility properties make it suitable for various synthetic and analytical procedures.
In terms of its synthesis, ethyl 8-naphthol-1-carboxylate can be prepared through the esterification of 8-hydroxynaphthalene-1-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds via a Fischer esterification mechanism, which is well-documented in the literature. The resulting product can be purified through recrystallization or column chromatography to ensure high purity for subsequent applications.
One of the key areas where ethyl 8-naphthol-1-carboxylate has shown promise is in pharmaceutical research. The naphthol moiety is known for its potential biological activity, particularly in the context of anti-inflammatory and antioxidant properties. Recent studies have explored the use of naphthol derivatives in the development of new drugs for conditions such as arthritis and neurodegenerative diseases. For instance, a study published in the *Journal of Medicinal Chemistry* in 2022 reported that certain naphthol derivatives exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In addition to its biological activity, ethyl 8-naphthol-1-carboxylate has been investigated for its photophysical properties. The presence of the naphthol group confers strong absorption and emission characteristics in the visible spectrum, making it a candidate for use in optical materials and sensors. Research published in *Advanced Materials* in 2021 demonstrated that naphthol-based compounds could be used to develop highly sensitive fluorescence sensors for detecting trace amounts of heavy metals in environmental samples.
The stability and reactivity of ethyl 8-naphthol-1-carboxylate are also important considerations for its practical applications. The compound is generally stable under normal laboratory conditions but can undergo hydrolysis under acidic or basic conditions to form 8-hydroxynaphthalene-1-carboxylic acid and ethanol. This property can be exploited in controlled-release drug delivery systems, where the compound serves as a prodrug that releases the active carboxylic acid upon hydrolysis.
From an environmental perspective, the impact of ethyl 8-naphthol-1-carboxylate on ecosystems is an area of ongoing research. While preliminary studies suggest that it has low toxicity to aquatic organisms, further investigations are needed to fully understand its environmental fate and effects. Researchers at the University of California, Berkeley, are currently conducting long-term studies to assess the biodegradability and ecotoxicity of this compound.
In conclusion, ethyl 8-naphthol-1-carboxylate (CAS No. 18500-83-9) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and environmental monitoring. Its unique molecular structure and favorable properties make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, ethyl 8-naphthol-1-carboxylate is poised to play a significant role in advancing various scientific fields.
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